2-(2-Fluorophenyl)-6-methoxychroman-4-one is an organic compound classified as a chromanone, which is part of a larger family of heterocyclic compounds known for their diverse biological activities. Chromanones are characterized by their unique bicyclic structure, which combines a benzene ring and a dihydropyran moiety. The presence of the fluorophenyl and methoxy substituents in this compound enhances its potential for medicinal applications, particularly in the fields of pharmaceuticals and agrochemicals. The compound has garnered interest due to its possible anti-inflammatory and antioxidant properties, making it a subject of ongoing research in medicinal chemistry .
The synthesis of 2-(2-Fluorophenyl)-6-methoxychroman-4-one typically involves several steps, including cyclization reactions. A common method is the condensation of 2-hydroxyacetophenone with 2-fluorobenzaldehyde. The reaction conditions often include:
These conditions facilitate the formation of the chromanone structure through nucleophilic attack and subsequent cyclization.
The molecular formula for 2-(2-Fluorophenyl)-6-methoxychroman-4-one is , with a molecular weight of approximately 284.27 g/mol. The structure features:
The compound's three-dimensional configuration can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity .
2-(2-Fluorophenyl)-6-methoxychroman-4-one can undergo various chemical transformations, including:
Major products from these reactions include 2-(2-Fluorophenyl)-6-methoxyquinone from oxidation and 2-(2-Fluorophenyl)-6-methoxychroman-4-ol from reduction .
The mechanism of action for 2-(2-Fluorophenyl)-6-methoxychroman-4-one primarily relates to its biological activity. The compound may exert its effects through various pathways, including:
Research indicates that structural modifications can enhance these activities, making it a valuable scaffold for drug development aimed at oxidative stress-related diseases .
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm the identity and purity of the compound .
The applications of 2-(2-Fluorophenyl)-6-methoxychroman-4-one span various fields:
The synthesis of 2-(2-fluorophenyl)-6-methoxychroman-4-one relies on strategic bond formation between the fluorinated aryl moiety and the chromanone core. A pivotal approach involves aldol condensation between glyoxylic acid and methyl ketones, followed by acid-catalyzed cyclization. Microwave-assisted methods significantly enhance this reaction’s efficiency: electron-deficient aryl methyl ketones undergo condensation with glyoxylic acid monohydrate (3 eq.) catalyzed by TsOH·H₂O (1 eq.) in dioxane at 160°C under microwave irradiation (1 hour), yielding α,β-unsaturated keto-acid intermediates in 45-94% yields [1]. Subsequent intramolecular Friedel-Crafts acylation closes the chromanone ring, where the ortho-fluorophenyl group’s electronic properties necessitate careful optimization of Lewis acid catalysts (e.g., AlCl₃ or ZrCl₄) to avoid dehalogenation [4].
Alternatively, Claisen-Schmidt condensation between o-fluorobenzaldehyde and o-methoxyacetophenone under basic conditions (KOH/EtOH) forms the chalcone intermediate. Hydrogenation of the chalcone’s alkene (Pd/C, H₂) followed by acid-catalyzed cyclization (PPA, 120°C) constructs the chroman-4-one scaffold. This route benefits from the ortho-fluorine atom’s moderate electron-withdrawing effect, which enhances electrophilicity at the carbonyl during cyclization [5] [9].
Regioselective fluorination of pre-formed chromanones employs N-fluorobenzenesulfonimide (NFSI) as a robust electrophilic fluorine source. Pd-catalyzed C–H activation enables ortho-fluorination of 2-arylchromones: Pd(OAc)₂/TFA in MeCN/MeNO₂ at 110°C directs fluorination adjacent to pyrazole or quinoline directing groups, though applicability to chromanones requires further validation [4]. For late-stage fluorination, ZrCl₄-mediated electrophilic aromatic substitution with NFSI in DCM at room temperature selectively fluorinates electron-rich positions (e.g., C6/C8) of the chromanone nucleus in moderate yields (50–65%) [4].
Directed ortho-metalation (DoM) offers complementary regiocontrol: n-BuLi/TMEDA deprotonates positions ortho to the chromanone’s C6-methoxy group, and reaction with NFSI or Selectfluor installs fluorine without disrupting the 2-(2-fluorophenyl) substituent. This method is particularly effective for introducing fluorine at C5 or C7, leveraging the methoxy group’s directing effect [5].
Aldol chemistry enables side-chain diversification of fluorinated chromanones. Microwave-assisted aldol-condensation of 6-methoxychroman-4-one with aryl/alkyl aldehydes (e.g., o-fluorobenzaldehyde) using pyrrolidine/AcOH in MeOH at 60°C generates exocyclic enones (e.g., 3-benzylidene derivatives) in 52–92% yields [1]. Aliphatic ketones perform optimally under these conditions due to reduced steric hindrance and enhanced enolizability.
Dieckmann-type cyclization of diester precursors provides access to C2-fluorinated chromanones. Diethyl 2-(2-fluorophenyl)-3-(3-methoxyphenyl)glutarate undergoes base-mediated (NaOEt) cyclization at 0°C, yielding the 4-oxo derivative after decarboxylation. This route allows incorporation of substituents at C3, though steric bulk from the ortho-fluorine can reduce cyclization efficiency by 15–20% compared to meta- or para-substituted analogs [5] [6].
X-ray diffraction studies of 2-(2-fluorophenyl)-6-methoxychroman-4-one analogs reveal non-coplanar geometries between the fluorophenyl ring and the chromanone system. The dihedral angle typically ranges from 45° to 65°, minimizing steric clash between the ortho-fluorine and the C3 hydrogen. This distortion influences solid-state packing: molecules form zigzag chains via C–H···O hydrogen bonds (2.5–2.7 Å) between the C4 carbonyl and methoxy groups of adjacent molecules [2] [7].
Table 1: Crystallographic Parameters for 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one (Structural Analog)
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P1̄ (No. 2) |
Unit Cell Dimensions | a = 7.1983(6) Å, b = 7.3732(6) Å, c = 9.6439(8) Å, α = 81.489(5)°, β = 88.634(4)°, γ = 71.065(4)° |
Volume | 478.66(7) ų |
Z | 2 |
R1 | 0.0362 |
Temperature | 100(2) K |
The C2–F bond length averages 1.35 Å, consistent with strong σ-character. Intermolecular F···H–C interactions (2.9 Å) further stabilize crystal packing, contributing to the compound’s high melting point (>200°C) [7].
Table 2: Synthesis Yields for Chromanone Derivatives Under Different Conditions
Substituent Pattern | Conditions | Yield (%) |
---|---|---|
Electron-rich aryl (e.g., 4-OMe) | TsOH, dioxane, MW, 160°C, 1h | 94 |
Electron-poor aryl (e.g., 4-CN) | TsOH, dioxane, MW, 160°C, 1h | 45 |
Aliphatic (e.g., cyclohexyl) | Pyrrolidine/AcOH, MeOH, MW, 60°C | 52 |
ortho-Fluorophenyl | Pd(OAc)₂/TFA, MeCN/MeNO₂, 110°C | 68* |
The flattened envelope conformation of the pyran ring (with C2 at the flap position) and intramolecular C–H···O interactions between the ortho-fluorophenyl and carbonyl oxygen contribute to conformational rigidity, as evidenced by torsional angles of 172.5° at the C2–C1′ bond [7]. These structural insights guide the design of derivatives with enhanced crystallinity for material science applications.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: